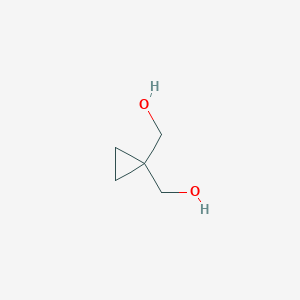
1,1-Bis(hydroxymethyl)cyclopropane
Overview
Description
1,1-Bis(hydroxymethyl)cyclopropane is an organic compound with the molecular formula C5H10O2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is notable for its unique cyclopropane ring structure, which imparts interesting chemical properties and reactivity.
Mechanism of Action
Target of Action
1,1-Bis(hydroxymethyl)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in the formation of a wide variety of chemical compounds, including many polymers .
Mode of Action
The compound interacts with its targets through a process known as carbene addition . Carbenes are highly reactive species that can insert themselves into carbon-hydrogen bonds . In the case of this compound, it can react with alkenes to form cyclopropane structures . This reaction is stereospecific, meaning it occurs with a specific spatial orientation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of cyclopropane structures . Cyclopropanes are present in numerous biological compounds and their highly strained nature makes them very reactive and interesting synthetic targets . The formation of cyclopropane structures can lead to significant changes in the physical and chemical properties of the resulting compounds .
Result of Action
The primary result of the action of this compound is the formation of cyclopropane structures . These structures can significantly alter the properties of the compounds in which they are formed, potentially leading to changes in their reactivity, stability, and biological activity .
Preparation Methods
1,1-Bis(hydroxymethyl)cyclopropane can be synthesized through several methods:
Reduction of 1,1-cyclopropanedicarboxylic ester: This method involves the reduction of 1,1-cyclopropanedicarboxylic ester with hydrogen over a copper oxide catalyst, supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide.
Reaction of dibromoneopentyl glycol with zinc powder: This method involves reacting dibromoneopentyl glycol with zinc powder at a mole ratio of 1:1.05 and a temperature of 80°C (slightly reflux) for 7 hours.
Chemical Reactions Analysis
1,1-Bis(hydroxymethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include cyclopropane derivatives and substituted cyclopropanes.
Scientific Research Applications
1,1-Bis(hydroxymethyl)cyclopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including morphine alkaloids.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane can be compared with other similar compounds, such as:
Cyclopropanedimethanol: Similar in structure but lacks the hydroxyl groups.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Contains bromine and chlorine atoms instead of hydroxyl groups.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its dual hydroxyl groups and cyclopropane ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAINYZJQSQEGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399327 | |
| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-81-3 | |
| Record name | 1,1-Cyclopropanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39590-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyclopropane-1,1-diyl)dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropane-1,1-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 1,1-Bis(hydroxymethyl)cyclopropane?
A2: this compound has been characterized using spectroscopic techniques such as IR and H-NMR. [] While its molecular formula and weight are not explicitly mentioned in the provided research, these can be deduced from its structure: * Molecular Formula: C5H10O2* Molecular Weight: 102.13 g/mol
Q2: What are the applications of this compound in synthetic chemistry?
A3: this compound serves as a crucial building block in organic synthesis. For instance, it acts as a starting material for the production of 6-carboxyl spirooctane, contributing to the development of spiro-compounds. [] Additionally, it plays a vital role as an intermediate in the synthesis of montelukast sodium, a medication used to manage asthma and allergic rhinitis. [, ]
Q3: Has this compound been investigated in the context of carbohydrate chemistry?
A4: Yes, this compound has been explored for the development of carbohydrate derivatives with enhanced acidity. Researchers have synthesized and characterized cyclic selenites derived from this compound and various diols, including sugar derivatives like methyl glycosides. []
Q4: Are there any analytical techniques used to study this compound?
A5: While specific analytical methods are not extensively discussed in the provided research, it's evident that techniques like IR and H-NMR spectroscopy are employed for structural elucidation. [, ] Further research would be needed to uncover detailed analytical methodologies for quantifying and monitoring this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


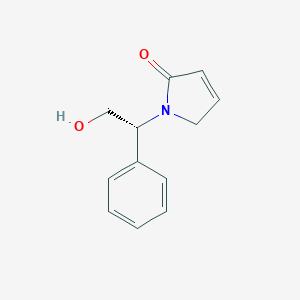
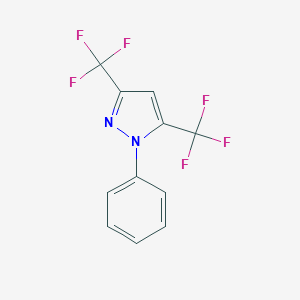
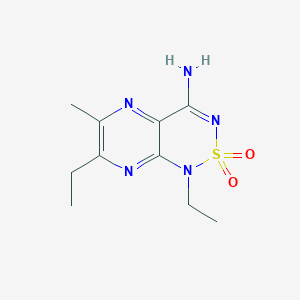
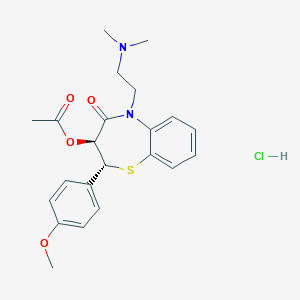
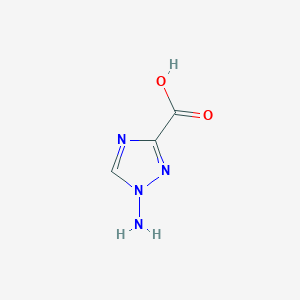


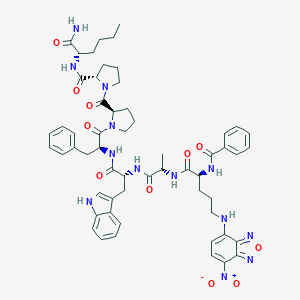
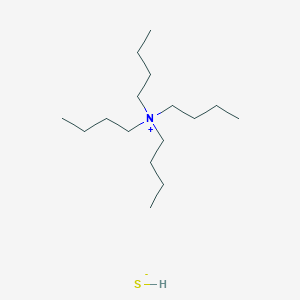
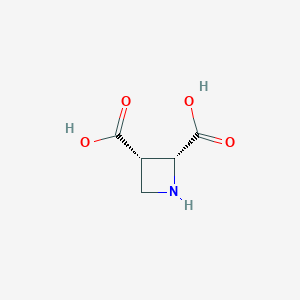

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)

